molecular formula C29H36O9 B1251628 Arisugacin H

Arisugacin H

Cat. No. B1251628
M. Wt: 528.6 g/mol
InChI Key: IEHWJHMZQDRWLL-SAQJKEKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arisugacin H is a natural product found in Penicillium with data available.

Scientific Research Applications

1. Potential Treatment for Alzheimer's Disease

Arisugacin A, a compound related to Arisugacin H, has been identified as a potent and highly selective inhibitor of acetylcholinesterase (AChE). This makes it a promising candidate for the treatment of Alzheimer's disease, as AChE inhibitors are widely used in managing this condition. The significance of Arisugacin A in dementia treatment, particularly Alzheimer's disease, is underlined by its ability to maintain acetylcholine concentrations, a neurotransmitter responsible for memory and cognitive functions (Otoguro et al., 1997); (Hsung & Cole, 2004).

2. Advancements in Synthetic Chemistry

The synthesis of Arisugacin A has been a subject of significant interest, demonstrating advancements in synthetic chemistry. The total synthesis process, involving stereoselective construction of the arisugacin skeleton and dihydroxylation, has been successfully achieved. This synthesis process is relevant for understanding the structural and functional aspects of Arisugacin H and its analogs (Sunazuka et al., 2002); (Cole & Hsung, 2002).

3. Novel Inhibitory Mechanism

Arisugacin A exhibits a unique mechanism as a dual binding site covalent inhibitor of AChE, which is different from other AChE inhibitors. This unique mode of action provides insights into the development of Alzheimer's disease therapeutics with potential long-term efficacy and neuroprotective properties, which can be extrapolated to the study of Arisugacin H (Al-Rashid & Hsung, 2011).

properties

Product Name

Arisugacin H

Molecular Formula

C29H36O9

Molecular Weight

528.6 g/mol

IUPAC Name

[(1S,2S,3S,5R,7R,10R)-1,3,7-trihydroxy-14-(4-methoxyphenyl)-2,6,6,10-tetramethyl-16-oxo-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-5-yl] acetate

InChI

InChI=1S/C29H36O9/c1-16(30)36-23-14-22(31)27(5)28(33,25(23,2)3)12-11-26(4)29(27,34)15-19-21(38-26)13-20(37-24(19)32)17-7-9-18(35-6)10-8-17/h7-10,13,22-23,31,33-34H,11-12,14-15H2,1-6H3/t22-,23+,26+,27-,28+,29+/m0/s1

InChI Key

IEHWJHMZQDRWLL-SAQJKEKHSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C[C@@H]([C@]2([C@](C1(C)C)(CC[C@@]3([C@@]2(CC4=C(O3)C=C(OC4=O)C5=CC=C(C=C5)OC)O)C)O)C)O

Canonical SMILES

CC(=O)OC1CC(C2(C(C1(C)C)(CCC3(C2(CC4=C(O3)C=C(OC4=O)C5=CC=C(C=C5)OC)O)C)O)C)O

synonyms

arisugacin H

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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